5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride

Catalog No.
S2756309
CAS No.
2445791-03-5
M.F
C11H17BrCl2N2O
M. Wt
344.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochlo...

CAS Number

2445791-03-5

Product Name

5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride

IUPAC Name

5-bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride

Molecular Formula

C11H17BrCl2N2O

Molecular Weight

344.07

InChI

InChI=1S/C11H15BrN2O.2ClH/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H

InChI Key

KAUJUIZJRYJTDJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Br)O.Cl.Cl

solubility

not available

5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride is an organic compound classified within the phenolic compounds. It features a bromine atom at the 5th position of the phenolic ring and a piperazine moiety linked through a methyl group at the 2nd position. This compound is noted for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities .

, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: The bromine substituent can be reduced to yield the corresponding phenol derivative.
  • Substitution: The bromine atom is capable of undergoing nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, which can modify its reactivity and functionality.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used for oxidation reactions.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.
  • Nucleophilic Substitution Reagents: Sodium azide and thiourea are frequently utilized in substitution reactions.

The synthesis of 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride typically involves several key steps:

  • Bromination: The initial step involves brominating the phenol ring at the 5th position using bromine or a brominating agent like N-bromosuccinimide under controlled conditions.
  • Piperazine Introduction: The resulting brominated phenol is then reacted with piperazine in the presence of a base, such as potassium carbonate, facilitating the formation of the desired product.
  • Formation of Dihydrochloride Salt: Finally, the free base form is converted into its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, similar synthetic routes are followed but optimized for larger scale production. This involves using industrial-grade reagents and conditions to achieve high yields and purity levels while minimizing by-products.

5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride has several applications, particularly in:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting various diseases.
  • Biochemical Research: Used as a tool compound in studies involving enzyme inhibition and receptor interaction.

The compound's ability to interact with biological targets makes it valuable for exploring new therapeutic avenues .

Studies on 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride have focused on its interactions with various biological systems. The compound’s mechanism of action often involves modulation of receptor activity or enzyme function. This has implications for understanding its potential therapeutic roles, particularly in neuropharmacology where piperazine derivatives are known to influence neurotransmitter systems.

Several compounds share structural similarities with 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride, including:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-(piperidin-1-yl)pyrimidineContains a piperidine instead of piperazineDifferent binding affinities due to structural changes
3-Bromo-5-(piperazin-1-yl)phenolBromination at a different position on the phenolic ringVariations in biological activity
4-Bromo-2-(piperazin-1-yl)methylphenolMethyl group at another positionAlters solubility and reactivity

Uniqueness

The uniqueness of 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride lies in its specific combination of a bromine substituent and a piperazine moiety, which confer distinct chemical properties and enhanced biological activity compared to similar compounds. This makes it particularly valuable in research settings focused on drug discovery and development.

Dates

Last modified: 08-16-2023

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